

Application Note: Comprehensive Characterization of 6-Chloro-5-iodopyridin-2-amine

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Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-2-amine

Cat. No.: B1401291

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Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the definitive characterization of **6-Chloro-5-iodopyridin-2-amine**, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This document outlines a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section provides not only a step-by-step protocol but also delves into the underlying scientific principles and the rationale for specific experimental choices, ensuring a thorough understanding and robust validation of the analytical results.

Introduction: The Significance of Rigorous Characterization

6-Chloro-5-iodopyridin-2-amine ($C_5H_4ClIN_2$) is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple reaction sites for the synthesis of more complex molecules. The presence of chloro and iodo substituents, along with an amino group, imparts specific electronic and steric properties that can influence the biological activity of the final compounds.

Given its role as a critical building block, the unequivocal confirmation of its structure and the assessment of its purity are paramount. Impurities, even in trace amounts, can lead to undesired side reactions, impact the yield and purity of subsequent synthetic steps, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API). This application note, therefore, presents a suite of orthogonal analytical techniques to provide a complete and reliable characterization of **6-Chloro-5-iodopyridin-2-amine**.

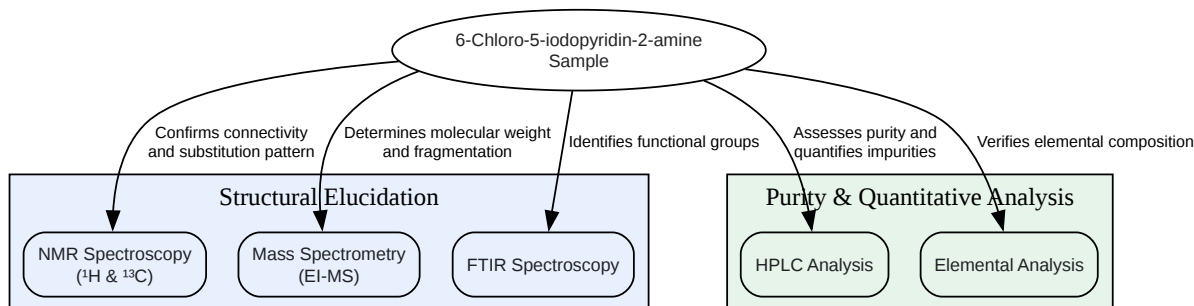
Physicochemical Properties

A foundational understanding of the physicochemical properties of **6-Chloro-5-iodopyridin-2-amine** is essential for the development of appropriate analytical methods.

Property	Value	Source
CAS Number	1221398-11-3	[1]
Molecular Formula	C ₅ H ₄ ClIN ₂	[1]
Molecular Weight	254.46 g/mol	[1]
Appearance	Expected to be a solid	General knowledge
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	General knowledge

Analytical Methodologies

A multi-technique approach is crucial for the unambiguous characterization of **6-Chloro-5-iodopyridin-2-amine**. The following sections detail the recommended analytical workflow.



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Caption: Integrated analytical workflow for the characterization of **6-Chloro-5-iodopyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are essential for confirming the precise arrangement of atoms in **6-Chloro-5-iodopyridin-2-amine**.

Rationale for Experimental Choices:

- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d_6) is a common choice for nitrogen-containing heterocycles due to its excellent solvating power and the ability to observe exchangeable protons (e.g., $-\text{NH}_2$).
- **Frequency:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for substituted aromatic systems.

3.1.1. ^1H NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **6-Chloro-5-iodopyridin-2-amine** and dissolve it in ~0.7 mL of DMSO-d_6 in a clean, dry NMR tube.

- Instrument Setup:
 - Spectrometer: 400 MHz or higher
 - Solvent: DMSO-d₆
 - Temperature: 25 °C
 - Pulse Program: Standard proton acquisition
 - Number of Scans: 16-32 (adjust for optimal signal-to-noise)
 - Relaxation Delay: 1-2 seconds
- Data Acquisition & Processing: Acquire the spectrum and process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the amino protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8-8.0	Doublet	1H	H-4	The proton at position 4 will be a doublet due to coupling with the proton at position 3. The deshielding effect of the adjacent iodine atom will shift it downfield.
~6.5-6.7	Doublet	1H	H-3	The proton at position 3 will be a doublet due to coupling with the proton at position 4. The electron-donating amino group will shield this proton, shifting it upfield.
~5.0-6.0	Broad Singlet	2H	-NH ₂	The amino protons are typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

3.1.2. ^{13}C NMR Spectroscopy Protocol

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument Setup:
 - Spectrometer: 100 MHz or higher (corresponding to the proton frequency)
 - Solvent: DMSO- d_6
 - Temperature: 25 °C
 - Pulse Program: Proton-decoupled carbon acquisition
 - Number of Scans: 1024 or more (to achieve adequate signal-to-noise)
 - Relaxation Delay: 2 seconds
- Data Acquisition & Processing: Acquire the spectrum and process the data. Reference the spectrum to the solvent peak of DMSO- d_6 at δ 39.52 ppm.

Expected ^{13}C NMR Spectrum: The proton-decoupled ^{13}C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the pyridine ring.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~158-160	C-2	Carbon attached to the amino group will be significantly deshielded.
~150-152	C-6	Carbon attached to the chlorine atom will be deshielded.
~145-148	C-4	The carbon atom para to the amino group and meta to the chloro and iodo groups.
~110-112	C-3	The carbon atom ortho to the amino group will be shielded.
~80-85	C-5	The carbon atom attached to the iodine atom will be significantly shielded due to the "heavy atom effect".

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Rationale for Experimental Choices:

- **Ionization Method:** Electron Ionization (EI) is a common and robust method for relatively small and volatile organic molecules. It typically produces a clear molecular ion peak and a reproducible fragmentation pattern.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer provides adequate resolution for this application.

3.2.1. Electron Ionization Mass Spectrometry (EI-MS) Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Instrument Setup:**
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Mass Range: m/z 50-300
 - Scan Rate: 1 scan/second
- **Data Acquisition & Analysis:** Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern.

Expected Mass Spectrum: The mass spectrum will be characterized by the molecular ion peak and several key fragment ions. A key feature will be the isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

m/z	Interpretation	Rationale
254/256	$[\text{M}]^+$	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
219	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical.
127	$[\text{M} - \text{I}]^+$	Loss of an iodine radical.
92	$[\text{M} - \text{I} - \text{Cl}]^+$	Subsequent loss of a chlorine radical after the loss of an iodine radical.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of **6-Chloro-5-iodopyridin-2-amine** and for quantifying any impurities.

Rationale for Experimental Choices:

- Mode: Reversed-phase HPLC is ideal for separating moderately polar organic compounds.
- Stationary Phase: A C18 column provides good retention and selectivity for a wide range of organic molecules.
- Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer and an organic solvent (like acetonitrile or methanol) is used to ensure good peak shape and resolution of the main component from any potential impurities. The acidic buffer helps to protonate the basic amino group, leading to sharper peaks.
- Detection: UV detection is suitable as the pyridine ring is a strong chromophore.

3.3.1. HPLC Protocol

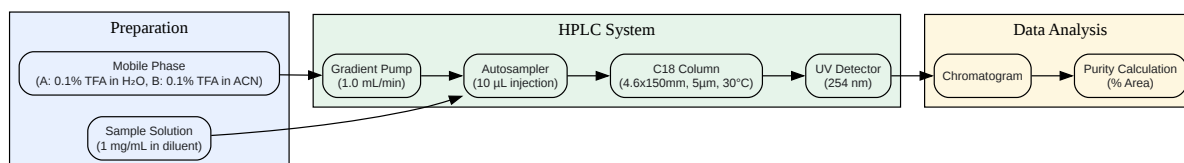
- Instrumentation:
 - HPLC system with a gradient pump, autosampler, column oven, and UV detector.
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation:
 - Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C

- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L
- Gradient Program:

Time (min)	% Mobile Phase B
0	20
20	80
25	80
26	20

| 30 | 20 |

- Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the main peak area relative to the total peak area.



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Caption: A schematic representation of the HPLC protocol for purity analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This is a fundamental technique to confirm the empirical formula.

Rationale for Experimental Choices:

- This is a destructive technique that involves the combustion of the sample. The resulting gases (CO₂, H₂O, N₂) are quantified to determine the elemental composition.
- The experimental results should be within $\pm 0.4\%$ of the theoretical values to be considered acceptable for publication in reputable journals.[\[2\]](#)

3.4.1. Elemental Analysis Protocol

- Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 2-3 mg) is required.
- Instrumentation: Use a calibrated CHN elemental analyzer.
- Analysis: The sample is combusted in a high-oxygen environment. The resulting gases are separated and detected.
- Calculation: The instrument's software calculates the percentage of each element.

Theoretical Elemental Composition for C₅H₄ClIN₂:

- Carbon (C): $(5 * 12.011) / 254.46 * 100\% = 23.59\%$
- Hydrogen (H): $(4 * 1.008) / 254.46 * 100\% = 1.58\%$
- Nitrogen (N): $(2 * 14.007) / 254.46 * 100\% = 11.01\%$

The experimental values should closely match these theoretical percentages.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **6-Chloro-5-iodopyridin-2-amine**. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis, researchers can confidently verify the structure, confirm the molecular weight, assess the purity, and determine the elemental composition of this important synthetic intermediate. Adherence to these protocols will ensure the quality and reliability of the material used in

subsequent research and development activities, ultimately contributing to the integrity of the final products.

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Sources

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